molecular formula C11H9BrN2OS2 B14913898 1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one

1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one

Katalognummer: B14913898
Molekulargewicht: 329.2 g/mol
InChI-Schlüssel: KAGJOXITRWMXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a synthetic organic compound that features a brominated thiophene ring and a pyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Thioether Linkage: The brominated thiophene is reacted with 4-methylpyrimidine-2-thiol in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

    Formation of the Ethanone Moiety: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Chlorothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Methylthiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H9BrN2OS2

Molekulargewicht

329.2 g/mol

IUPAC-Name

1-(5-bromothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C11H9BrN2OS2/c1-7-4-5-13-11(14-7)16-6-8(15)9-2-3-10(12)17-9/h2-5H,6H2,1H3

InChI-Schlüssel

KAGJOXITRWMXBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.